molecular formula C22H22N8 B609539 NEU-1953 CAS No. 2218480-85-2

NEU-1953

Cat. No.: B609539
CAS No.: 2218480-85-2
M. Wt: 398.474
InChI Key: HNQZZUWCYONRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NEU-1953 is a quinoline-based compound derived from the reoptimization of lapatinib (Tykerb), a known human tyrosine kinase inhibitor, through medicinal chemistry strategies targeting neglected tropical diseases . . Its development exemplifies a target-repurposing approach, leveraging existing kinase inhibitor scaffolds to accelerate antiparasitic drug discovery .

Properties

CAS No.

2218480-85-2

Molecular Formula

C22H22N8

Molecular Weight

398.474

IUPAC Name

7-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4-amine

InChI

InChI=1S/C22H22N8/c1-29-8-10-30(11-9-29)22-26-13-17(14-27-22)16-2-3-18-19(4-5-24-20(18)12-16)28-21-15-23-6-7-25-21/h2-7,12-15H,8-11H2,1H3,(H,24,25,28)

InChI Key

HNQZZUWCYONRSR-UHFFFAOYSA-N

SMILES

CN1CCN(C2=NC=C(C3=CC=C4C(NC5=NC=CN=C5)=CC=NC4=C3)C=N2)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NEU-1953;  NEU 1953;  NEU1953

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

NEU-1953 belongs to a broader class of 4-anilinoquinoline derivatives optimized for antiparasitic activity. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Origin/Target Key Structural Features Bioactivity (IC₅₀/EC₅₀) Pharmacokinetic Profile Selectivity Notes
This compound Lapatinib derivative Quinoline core, homopiperazine substituent 0.12 µM (Pf), 2.1 µM (T. brucei)* Improved aqueous solubility, metabolic stability over NEU-961 High selectivity for Pf vs. human kinases
NEU-961 Early lapatinib analog Quinoline core, unoptimized substituents 1.8 µM (Pf) Poor solubility, rapid clearance Limited selectivity
NEU-4438 This compound derivative Modified piperazine group, reduced logP 0.07 µM (T. brucei) Enhanced CNS penetration Active against HAT*
Lapatinib Parent compound ErbB/EGFR kinase inhibitor Inactive (Pf, T. brucei) High plasma protein binding Human kinase selectivity

Pf: *Plasmodium falciparum; T. brucei: Trypanosoma brucei; HAT: Human African Trypanosomiasis

Key Findings

Structural Optimization :

  • This compound’s homopiperazine substituent (vs. NEU-961’s unsubstituted analog) significantly enhances metabolic stability and solubility, critical for in vivo efficacy .
  • NEU-4438, a further optimized derivative, replaces homopiperazine with a polar group, reducing molecular weight and improving blood-brain barrier penetration for HAT treatment .

Bioactivity Spectrum: this compound demonstrates broad-spectrum activity, inhibiting Pf at nanomolar levels (IC₅₀ = 0.12 µM) and showing moderate activity against T. brucei (EC₅₀ = 2.1 µM) . In contrast, lapatinib lacks antiparasitic activity, highlighting the success of scaffold repurposing . Cross-screening against S.

Pharmacokinetic Advantages :

  • This compound’s PK profile surpasses NEU-961, with a 15-fold lower clearance rate and 3-fold higher oral bioavailability in murine models .
  • NEU-4438’s improved aqueous solubility (logS = -3.2 vs. -4.5 for this compound) correlates with enhanced CNS exposure, critical for HAT therapeutics .

Structural analogs with methylated quinoline rings (e.g., compound 8e vs. 9e) show trade-offs between metabolic stability and bioactivity, guiding SAR refinements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NEU-1953
Reactant of Route 2
Reactant of Route 2
NEU-1953

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.